molecular formula C9H9FO3 B1445956 2-Ethoxy-4-fluorobenzoic acid CAS No. 1233541-55-3

2-Ethoxy-4-fluorobenzoic acid

Cat. No.: B1445956
CAS No.: 1233541-55-3
M. Wt: 184.16 g/mol
InChI Key: WHVUGPXBYGXZCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorobenzoic acids can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol has been applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-fluorobenzoic acid is represented by the InChI code 1S/C9H9FO3/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5H,2H2,1H3, (H,11,12) . The molecular weight of this compound is 184.17 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Bacterial Degradation Pathways

Research shows that certain bacterial strains can utilize 4-fluorobenzoic acid, which is structurally related to 2-Ethoxy-4-fluorobenzoic acid, as a carbon and energy source. These bacteria, isolated from various water and soil samples, belong to the genera Alcaligenes, Pseudomonas, and Aureobacterium. They degrade 4-fluorobenzoic acid via different pathways, with one strain (Aureobacterium sp. strain RHO25) suggesting a novel pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate (Oltmanns, Müller, Otto, & Lingens, 1989).

Neuroimaging in Alzheimer's Disease

This compound derivatives have potential applications in neuroimaging for Alzheimer's disease. Specifically, radiofluoro-pegylated phenylbenzoxazole derivatives, related to this compound, demonstrated high affinity for β-amyloid plaques in brain tissue, suggesting their use in positron emission tomography (PET) imaging (Cui et al., 2012).

Antimicrobial Activity

N-ethoxyethylpiperidine derivatives, incorporating fragments of p-, m-, o-fluorophenyls, and related to this compound, have shown antimicrobial activity. These compounds were evaluated against various gram-positive and gram-negative bacteria, as well as yeast, indicating their potential in antimicrobial applications (Issayeva et al., 2019).

Synthetic Chemistry

This compound and its derivatives play a role in the synthesis of various compounds. For instance, EPBA, a product from the reaction of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was studied for its crystal structure, contributing to the understanding of molecular conformations in synthetic chemistry (Faizi, Ahmad, & Golenya, 2016).

Metal-Organic Frameworks

In materials science, 2-fluorobenzoic acid, closely related to this compound, has been used as a modulator to prepare rare-earth metal clusters in metal-organic frameworks (MOFs). This application provides insights into the potential use of fluorinated benzoic acids in the synthesis and modification of advanced materials (Vizuet et al., 2021).

Safety and Hazards

2-Ethoxy-4-fluorobenzoic acid is classified under GHS07 . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

2-Ethoxy-4-fluorobenzoic acid has potential applications in the synthesis of pharmaceuticals. For instance, it has been mentioned in the context of an improved process for the preparation of Enzalutamide, a medication used in the treatment of prostate cancer .

Properties

IUPAC Name

2-ethoxy-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVUGPXBYGXZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5M solution of sodium hydroxide (6.5 mL; 32.5 mmol; 3 eq.) was added to a solution of 2-ethoxy-4-fluoro-benzoic acid ethyl ester (2.3 g; 10.8 mmol; 1 eq.) in EtOH (46 mL) and the resulting mixture was stirred at 40° C. for 18 hours then concentrated in vacuo. The residue was taken up in water and the pH made acidic with 5M HCl. The precipitate was filtered off, washed with water and dried to afford the title compound (1.8 g, 90%) as a white solid. 1H NMR (DMSO-d6) δ 12.56 (s, 1H), 7.71 (dd, J=7.0, 8.6 Hz, 1H), 7.01 (dd, J=2.4, 11.7 Hz, 1H), 6.80 (dt, J=2.4, 8.5 Hz, 1H), 4.09 (q, J=7.0 Hz, 2H), 1.32 (t, J=7.0 Hz, 3H). HPLC (max plot) 99.3%; Rt 2.71 min. UPLC/MS: (MS+) 185.2 ([M+H]+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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